molecular formula C6H9ClN2O2S B1522883 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 878744-20-8

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No. B1522883
CAS RN: 878744-20-8
M. Wt: 208.67 g/mol
InChI Key: NXRGWUMGLZKFKP-UHFFFAOYSA-N
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Description

Amines and thiazoles are both important classes of compounds in organic chemistry. Amines are derivatives of ammonia and are often involved in the formation of proteins. Thiazoles are aromatic sulfur and nitrogen-containing heterocycles . They are found in many important biomolecules, including thiamine (vitamin B1) and the antibiotic penicillin .


Molecular Structure Analysis

The molecular structure of a compound like “2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride” would likely involve an amine group (-NH2), a methyl group (-CH3), a thiazole ring, and a carboxylic acid group (-COOH). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Chemical Reactions Analysis

Amines are bases; they react with acids to form salts . In addition, thiazoles can undergo a variety of chemical reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, amines are typically polar and can participate in hydrogen bonding, which can affect their solubility and boiling points .

Scientific Research Applications

Development of Boronic Acid Derivatives

The structure of this compound is closely related to boronic acid derivatives, which are crucial in the Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating complex organic molecules, including pharmaceuticals and polymers.

Catalyst in Organic Reactions

Due to its unique structure, it can act as a catalyst in certain organic reactions, such as amidation and esterification of carboxylic acids . This application is vital for modifying the properties of organic molecules for better efficacy or stability.

Mechanism of Action

    Target of Action

    Amines, such as “2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride”, often interact with various biological targets including enzymes and receptors . The specific target would depend on the structure of the compound and the biological system in which it is present.

    Mode of Action

    Amines can react with carbonyls to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some amines, for example, can be irritants or even corrosive .

Future Directions

The future directions for research into a compound like “2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride” would likely depend on its biological activity. If it shows promise as a drug, for example, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-3-5(6(9)10)11-4(2-7)8-3;/h2,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGWUMGLZKFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

CAS RN

878744-20-8
Record name 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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